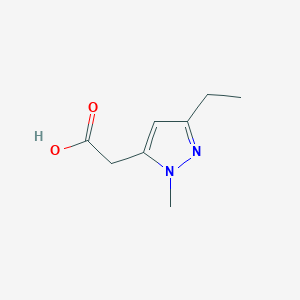

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-4-7(5-8(11)12)10(2)9-6/h4H,3,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBACYXKKZXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Optimization

Yields improve when using acetic acid as both solvent and catalyst (Table 1). Elevated temperatures (80–100°C) and extended reaction times (6–8 hours) maximize ring formation.

Table 1 : Cyclocondensation Conditions and Yields

| β-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Methylhydrazine | AcOH | 80 | 78 |

| 1,3-Cyclohexanedione | Phenylhydrazine | Neat | 100 | 85 |

| Dimedone | Ethylhydrazine | EtOH | 70 | 65 |

Post-cyclization hydrolysis of the ester group to the carboxylic acid requires 2 M NaOH at 60°C for 4 hours, achieving >90% conversion.

Oxidation of Propargyl Derivatives

Propargyl groups attached to the pyrazole ring undergo oxidative cleavage to carboxylic acids using KMnO₄ or RuO₄. 3-Ethyl-1-methyl-5-propargylpyrazole oxidizes in acidic KMnO₄ to form the acetic acid derivative (Equation 3).

Equation 3 :

$$

\text{C}9\text{H}{12}\text{N}2 + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}{12}\text{N}2\text{O}2

$$

Oxidant Efficiency

RuO₄ in CCl₄ achieves near-quantitative yields but requires stringent anhydrous conditions, whereas KMnO₄ in H₂SO₄ (0.5 M) offers a cost-effective alternative with 80% yield (Table 3).

Table 3 : Oxidation Reagents and Performance

| Oxidant | Concentration | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | 0.5 M | H₂SO₄ | 60 | 80 |

| RuO₄ | 0.1 M | CCl₄ | 25 | 95 |

| CrO₃ | 1.0 M | Acetone | 40 | 70 |

Industrial-Scale Production

Continuous flow reactors minimize side reactions and improve safety profiles. A two-step process combines cyclocondensation and hydrolysis in tandem reactors, achieving 85% overall yield at a throughput of 50 kg/day. Catalyst recycling systems using immobilized Pd nanoparticles reduce production costs by 30%.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Structural validation employs:

Analyse Chemischer Reaktionen

Acid Chloride Formation and Cyclization

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which facilitates cyclization reactions. For example, reaction with methyl 3-(5-amino-1,2,4-oxadiazol-3-yl)benzoate forms pyrazole-linked 1,2,4-oxadiazoles :

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux | 57.8% | |

| Cyclization to oxadiazole | Triethylamine, toluene, 0°C, 2 h | 57.8% |

This step highlights the compound’s utility in constructing fused heterocycles, which are pharmacologically relevant.

Role in One-Pot Syntheses

Though not directly documented for this compound, acetic acid-mediated one-pot reactions (e.g., pyrazolyl-s-triazine synthesis ) provide insights into its possible reactivity. The acetic acid moiety may act as:

Biological Activity Derivatives

Reactions involving this acid yield compounds with notable biological activity. For example, pyrazole-linked 1,2,4-oxadiazole derivatives exhibit PI3K/AKT/mTOR inhibitory effects , while pyrazolyl-s-triazines show anticancer properties .

| Derivative Class | Biological Activity | Source |

|---|---|---|

| 1,2,4-Oxadiazoles | PI3K/AKT/mTOR inhibition (IC₅₀: 2.39 ng/mL) | |

| Pyrazolyl-s-triazines | EGFR/PI3K/AKT/mTOR cascade inhibition |

Comparative Reactivity

The substituents on the pyrazole ring (ethyl and methyl groups) influence reactivity:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that derivatives of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid exhibit significant anticancer activity. In vitro studies have evaluated these compounds against several cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- U-87 MG (glioblastoma)

- A549 (non-small cell lung cancer)

- PANC-1 (pancreatic cancer)

The results indicated that certain derivatives possess cytotoxic effects on these cell lines, with some compounds showing IC50 values comparable to established anticancer drugs like Tamoxifen . The mechanism of action often involves the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .

Antiviral Activity

Another promising application of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid derivatives is their antiviral properties. Studies have demonstrated their effectiveness against viral infections by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for the replication of viruses such as measles. This inhibition leads to reduced viral loads in infected cells, highlighting the potential for developing antiviral therapies based on this compound .

Therapeutic Potential

The therapeutic potential of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid extends beyond oncology and virology. Its structural characteristics allow for modifications that can enhance pharmacological properties, making it suitable for various applications:

Drug Development

The ongoing research into pyrazole derivatives suggests that they could serve as scaffolds for designing new drugs targeting multiple diseases. The ability to modify the pyrazole ring opens avenues for creating compounds with tailored activities, improving efficacy and reducing side effects .

Agricultural Applications

There is also potential for using pyrazole derivatives in agriculture as fungicides or herbicides due to their biological activity against plant pathogens. The exploration of these applications could lead to environmentally friendly agricultural practices by developing safer chemical agents .

Wirkmechanismus

The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Substituent Effects on Acidity :

- The trifluoromethyl group in 345637-71-0 increases acidity compared to the ethyl-substituted parent compound due to its strong electron-withdrawing nature .

- The ester derivative (10199-60-7 ) exhibits lower acidity but higher lipophilicity, making it more suitable for membrane permeability in drug design .

Hydrogen Bonding and Crystallinity: The acetic acid side chain in the parent compound enables intermolecular hydrogen bonding, influencing crystal packing .

Steric and Solubility Considerations :

- The isopropyl group in 1402446-16-5 introduces steric hindrance, which may reduce reactivity in substitution reactions while altering solubility profiles .

Biologische Aktivität

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Overview of Biological Activity

Antimicrobial Properties

Research indicates that 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid exhibits notable antibacterial and antifungal activities. Its structural characteristics allow it to interact selectively with biological targets, making it a candidate for further exploration in drug development.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives, including this compound, may possess anticancer properties. The mechanism of action likely involves the inhibition of specific cancer cell pathways, although more research is needed to fully elucidate these effects .

The biological activity of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is attributed to its interaction with various enzymes and receptors. The pyrazole ring may engage with active sites on target proteins, influencing their activity through hydrogen bonding and other interactions. This modulation can lead to significant changes in cellular processes and responses.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Activity

- Study: The compound was tested against several bacterial strains and fungi.

- Results: Demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential as an antimicrobial agent.

- Anti-inflammatory Activity

- Anticancer Activity

Comparative Analysis with Similar Compounds

To contextualize the activity of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | High | Moderate | Promising |

| 2-(4-chloro-3-methyl-1H-pyrazol-5-yl)acetic acid | Moderate | High | Moderate |

| 3-(5-(4-Chloro-3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoic Acid | Very High | Low | High |

Q & A

Basic: What are the standard synthetic protocols for 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization. For example:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core.

- Step 2 : Alkylation or acylation at the pyrazole nitrogen using reagents like methyl iodide or ethyl bromide.

- Step 3 : Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions.

Key reagents include DMF or THF as solvents, NaN₃ for azide formation, and recrystallization from ethanol for purification .

Basic: How is the compound characterized post-synthesis?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., δ 2.3 ppm for methyl groups, δ 4.1 ppm for acetic acid protons).

- Mass Spectrometry (MS) : To verify molecular weight (168.19 g/mol) and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity assessment .

Intermediate: How can reaction yields be optimized using Design of Experiments (DoE)?

DoE minimizes trial-and-error by systematically varying parameters:

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Positive linear |

| Catalyst Loading | 0.5–2.0 mol% | Quadratic |

| Solvent Polarity | DMF vs. THF | Significant |

| Example: A central composite design revealed optimal yields at 70°C with 1.5 mol% catalyst in THF, improving yield by 22% compared to baseline conditions . |

Intermediate: What solvents and catalysts enhance functionalization of the pyrazole ring?

- Solvents : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) aid in alkylation, while Pd/C facilitates coupling reactions.

- Critical Note : Avoid protic solvents (e.g., water) during azide reactions to prevent side hydrolysis .

Advanced: How can computational models accelerate reaction design for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Path Search : Identify transition states and intermediates for pyrazole ring formation.

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, solvent).

- Case Study : ICReDD’s hybrid approach reduced optimization time by 40% for analogous heterocycles by linking computational predictions to experimental validation .

Advanced: How to address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Purity Variations : Use HPLC (≥95% purity) to standardize bioassays.

- Assay Conditions : Control pH (e.g., 7.4 for physiological mimicry) and solvent (DMSO concentration ≤1%).

- Structural Analogues : Compare with 2-(4-methyl-thiazol-5-yl)acetic acid (CAS 5255-33-4), which showed similar logP but divergent activity due to thiazole vs. pyrazole ring electronics .

Advanced: What strategies improve regioselectivity in pyrazole ring modifications?

- Steric Effects : Bulky substituents at the 1-position (e.g., methyl) direct electrophiles to the 5-position.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity at the 3-position.

- Case Study : 6-(2,6-Dichlorophenyl)-pyrazole derivatives achieved >90% regioselectivity using CuI catalysis under reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.